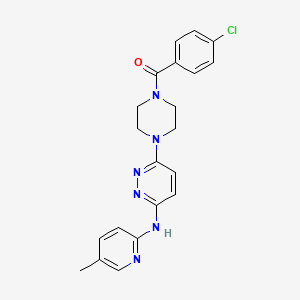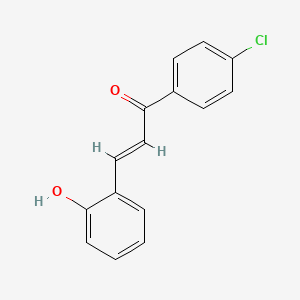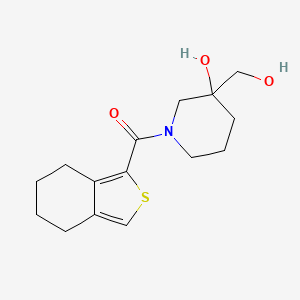![molecular formula C18H18N4O6 B5443356 ethyl (2Z)-2-[(Z)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]-6-methylhepta-2,6-dien-4-ynoate](/img/structure/B5443356.png)
ethyl (2Z)-2-[(Z)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]-6-methylhepta-2,6-dien-4-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-2-[(Z)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]-6-methylhepta-2,6-dien-4-ynoate is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-[(Z)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]-6-methylhepta-2,6-dien-4-ynoate typically involves multi-step organic reactions. The process may start with the preparation of the 2,4-dinitroaniline derivative, followed by the formation of the carbonimidoyl intermediate. The final step involves the esterification reaction to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-[(Z)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]-6-methylhepta-2,6-dien-4-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism by which ethyl (2Z)-2-[(Z)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]-6-methylhepta-2,6-dien-4-ynoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to various biochemical pathways being activated or inhibited.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-2-[(Z)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]-6-methylhepta-2,6-dien-4-ynoate can be compared with other nitroaniline derivatives and carbonimidoyl compounds.
- Similar compounds might include other esters with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it valuable for specific applications.
Properties
IUPAC Name |
ethyl (2Z)-2-[(Z)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]-6-methylhepta-2,6-dien-4-ynoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6/c1-5-28-18(23)15(8-6-7-12(2)3)13(4)19-20-16-10-9-14(21(24)25)11-17(16)22(26)27/h8-11,20H,2,5H2,1,3-4H3/b15-8-,19-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTSEMDCISWGNP-JCVFKXLGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC#CC(=C)C)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C#CC(=C)C)/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5443296.png)
![2-tert-butyl-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5443305.png)
![N-ethyl-N-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5443308.png)
![4-({4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromo-6-methoxyphenoxy}methyl)benzonitrile](/img/structure/B5443312.png)
![N-[2-(2-methoxyphenoxy)ethyl]-3-(1,2,4-triazol-4-yl)benzamide](/img/structure/B5443313.png)
![2-(6-methoxy-2-naphthyl)-4-[3-(4H-1,2,4-triazol-4-yl)propanoyl]morpholine](/img/structure/B5443321.png)

![5'-methyl-1-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5443337.png)
![3-[(4-cyclopentylpyrimidin-2-yl)(methyl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5443345.png)
![5-hydroxy-1,3-dimethyl-7-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5443362.png)
![(2Z)-N-[3-[4-(dimethylamino)butylamino]propyl]-2-hydroxyiminoacetamide](/img/structure/B5443371.png)
![4-tert-butyl-N-[1-(pyridin-4-yl)ethyl]benzamide](/img/structure/B5443380.png)

